molecular formula C38H53N3O3SSi B13104548 Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol

Cat. No.: B13104548
M. Wt: 660.0 g/mol
InChI Key: YCSBPGRSBOHIGF-YTTGMZPUSA-N
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Description

“Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol” is a complex organic compound that features a combination of sulfonyl, silyl, and histidinol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol” typically involves multiple steps, including the protection of functional groups, sulfonylation, and silylation. The reaction conditions often require specific reagents such as sulfonyl chlorides, silyl chlorides, and bases like triethylamine. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the histidinol moiety.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The silyl and sulfonyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a sulfide.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its histidinol component.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific enzymes.

    Industry: Utilized in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and silyl groups could play a role in binding to these targets, while the histidinol moiety might be involved in catalytic or inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-L-histidinol
  • O-(tert-Butyldiphenylsilyl)-L-histidinol
  • Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-L-histidine

Uniqueness

The uniqueness of “Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pi-methyl-L-histidinol” lies in its combination of protective groups and the histidinol moiety, which may confer specific reactivity and binding properties not found in other similar compounds.

Properties

Molecular Formula

C38H53N3O3SSi

Molecular Weight

660.0 g/mol

IUPAC Name

N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(1-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-32(23-31-24-41(10)26-39-31)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,32,40H,23,25H2,1-10H3/t32-/m0/s1

InChI Key

YCSBPGRSBOHIGF-YTTGMZPUSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN(C=N2)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN(C=N2)C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C

Origin of Product

United States

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